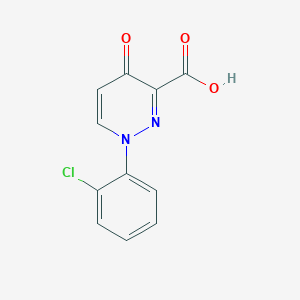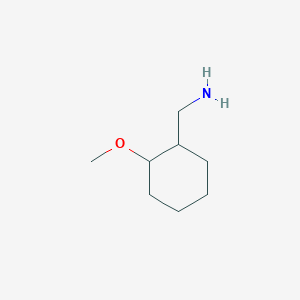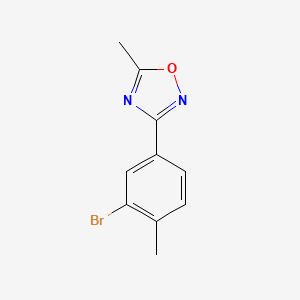
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- is a heterocyclic compound that features a pyridazine ring substituted with a carboxylic acid group and a 2-chlorophenyl group
Vorbereitungsmethoden
The synthesis of 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- typically involves the reaction of pyridazine derivatives with chlorinated aromatic compounds under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridazine ring and the chlorophenyl group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- include other pyridazine derivatives with different substituents. For example:
3-Pyridazinecarboxylic acid, 1-(2-methylphenyl)-1,4-dihydro-4-oxo-: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
3-Pyridazinecarboxylic acid, 1-(2-fluorophenyl)-1,4-dihydro-4-oxo-: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets. The uniqueness of 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
| 937670-76-3 | |
Molekularformel |
C11H7ClN2O3 |
Molekulargewicht |
250.64 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-4-8(7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
InChI-Schlüssel |
PQKLROPBOJXIJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C=CC(=O)C(=N2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)
![Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B12110569.png)






![N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine](/img/structure/B12110617.png)

![3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid](/img/structure/B12110635.png)

